molecular formula C20H19N3O2S B2725156 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034293-40-6

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2725156
CAS No.: 2034293-40-6
M. Wt: 365.45
InChI Key: IPJCQYUACHXQSF-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a thienopyridine core fused to an azetidine and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the initial formation of the thienopyridine core, followed by its coupling with azetidine and isoxazole derivatives. Typical conditions might include palladium-catalyzed cross-coupling reactions and various protective group strategies to ensure selective functionalization.

Industrial Production Methods

Scaling up to industrial production often requires optimizing reaction conditions to achieve high yield and purity. This includes refining the use of catalysts, solvents, and reaction times. High-throughput synthesis and automated systems can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to convert carbonyl groups to alcohols.

  • Substitution: : Halogenated versions of this compound can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Catalysts for substitution: : Palladium on carbon (Pd/C), copper iodide (CuI).

Major Products

Oxidation might yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups depending on the reactants used.

Scientific Research Applications

Chemistry

It serves as a building block for synthesizing more complex molecules due to its versatile functional groups.

Biology

Medicine

Its structure suggests potential pharmacological activities, which could be explored for developing new therapeutic agents.

Industry

This compound could be used in the development of novel materials due to its unique structural characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The azetidine and isoxazole groups can interact with active sites, while the thienopyridine core enhances binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Piperidin-4-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone

  • (3-(4-Hydroxyphenyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Uniqueness

The presence of the thienopyridine core in (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is unique compared to similar compounds. This structural element can confer distinct electronic properties and reactivity, differentiating it in chemical and biological applications.

That’s a snapshot of what makes this compound intriguing. What catches your eye in this scientific landscape?

Properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-20(17-10-18(25-21-17)14-4-2-1-3-5-14)23-12-16(13-23)22-8-6-19-15(11-22)7-9-26-19/h1-5,7,9-10,16H,6,8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJCQYUACHXQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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